molecular formula C12H22F3N3 B12074129 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12074129
M. Wt: 265.32 g/mol
InChI Key: SYKLTFXTWVRDCQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a piperidin-4-ylmethyl group and at the 4-position with a 2,2,2-trifluoroethyl moiety.

Properties

Molecular Formula

C12H22F3N3

Molecular Weight

265.32 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

InChI

InChI=1S/C12H22F3N3/c13-12(14,15)10-18-7-5-17(6-8-18)9-11-1-3-16-4-2-11/h11,16H,1-10H2

InChI Key

SYKLTFXTWVRDCQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CCN(CC2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

a) 1-(2-Methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine
  • Structure : Replaces the 4-(2,2,2-trifluoroethyl) group with a 2-methoxyphenyl substituent.
  • Synthesis : Prepared via reductive amination using NaBH3CN (pH 7) and subsequent HCl-mediated cyclization under microwave conditions .
  • Activity : Exhibits high dopamine D2 receptor affinity (Ki = 0.6 nM), attributed to the piperidinylmethyl group’s spatial orientation .
b) 1-(6-Nitro-pyridin-3-yl)-4-(2,2,2-trifluoroethyl)piperazine
  • Structure : Shares the 4-(2,2,2-trifluoroethyl) group but substitutes the 1-piperidinylmethyl with a nitro-pyridinyl moiety.
  • Synthesis : Derived from 1-(2,2,2-trifluoroethyl)piperazine via nucleophilic substitution under microwave heating .
  • Activity : Nitro groups typically enhance electrophilicity but may reduce metabolic stability compared to the target compound’s piperidine group.
c) GBR 12909 [1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine]
  • Structure : Features a bulky bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.
  • Activity : High dopamine transporter (DAT) affinity (IC50 = 1.4 nM) with selectivity over serotonin transporters (SERT) .
  • Comparison : The trifluoroethyl group in the target compound is smaller, likely reducing DAT affinity but improving solubility compared to GBR 12909’s lipophilic substituents.

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • Serotonin (5-HT1A) : Analogous compounds like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine show high 5-HT1A affinity (Ki = 0.6 nM) due to extended alkyl chains . The trifluoroethyl group’s compactness may limit similar interactions.
  • Dopamine (D2) : Piperidinylmethyl groups enhance D2 binding (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine, Ki = 2.0 nM) . The target compound’s trifluoroethyl group may sterically hinder D2 binding but improve metabolic resistance.
Physical Properties
  • Solubility : Trifluoroethyl groups increase lipophilicity (logP ~2.5), whereas hydroxylated analogs (e.g., HEHPP) are water-miscible .
  • Stability : Trifluoroethyl derivatives resist oxidative metabolism better than nitro or methoxy-substituted analogs .

Structure-Activity Relationship (SAR) Trends

Substituent Impact on Activity Example Compound
Piperidin-4-ylmethyl Enhances D2/5-HT1A receptor interactions via hydrogen bonding and steric complementarity 1-(2-Methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine
2,2,2-Trifluoroethyl Improves metabolic stability and lipophilicity; reduces polar receptor interactions Target compound
Bis(4-fluorophenyl)methoxy Maximizes DAT affinity but reduces solubility and selectivity GBR 12909

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